Furostan, beta-D-galactopyranoside deriv
Description
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Structure
2D Structure
Properties
CAS No. |
145867-19-2 |
|---|---|
Molecular Formula |
C45H74O19 |
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O19/c1-19(18-58-40-36(54)33(51)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-41-38(56)35(53)39(29(17-48)62-41)63-42-37(55)34(52)32(50)28(16-47)61-42/h5,19-20,22-42,46-57H,6-18H2,1-4H3/t19-,20+,22+,23?,24?,25?,26?,27-,28-,29-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44+,45?/m1/s1 |
InChI Key |
GVXYKYSNVDIKBN-TVRYDQIASA-N |
Isomeric SMILES |
C[C@H]1C2C(CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
Definitional Framework and Chemical Classification
Furostan (B1232713), beta-D-galactopyranoside derivatives are a specific subgroup of steroidal saponins (B1172615). researchgate.net Their fundamental structure consists of a C27 steroidal aglycone, known as a sapogenin, which is characterized by a five-membered tetrahydrofuran (B95107) ring (the 'F' ring) that is part of a distinctive spiroketal side chain. researchgate.net The "furostan" designation specifically refers to this steroidal skeleton.
The defining feature of this subclass is the presence of one or more sugar chains attached to the steroidal core, with at least one of these chains being a beta-D-galactopyranoside. nih.gov A beta-D-galactopyranoside is a six-membered galactose sugar ring attached to the aglycone via a beta-glycosidic bond. nih.gov The complexity of these molecules is further increased by the potential for multiple sugar units of different types (e.g., glucose, xylose, rhamnose) to be attached at various positions on the steroid nucleus, forming branched or linear oligosaccharide chains. nih.govsemanticscholar.org This structural diversity, arising from variations in both the spirostane structure and the attached glycosyl ligands, is a key reason for the wide range of physiological activities observed in these compounds. researchgate.net
Significance in Natural Product Chemistry and Medicinal Research
The importance of Furostan (B1232713), beta-D-galactopyranoside derivatives stems from their widespread occurrence in the plant kingdom and their significant, multifaceted biological activities discovered in preclinical research. researchgate.netsemanticscholar.org These compounds are considered important secondary metabolites, often playing a role in the plant's defense mechanisms against pathogens and herbivores. mdpi.com
In academic and medicinal research, these saponins (B1172615) are valued for their broad spectrum of pharmacological properties. researchgate.net Laboratory studies have demonstrated a variety of effects, including cytotoxic, anti-inflammatory, antimicrobial, and immunomodulatory activities. nih.govsemanticscholar.org For instance, certain furostanol saponins isolated from plants of the Tribulus and Allium genera have been investigated for their potential antitumor effects in cell-based assays. nih.govsemanticscholar.org One study on Tribulus parvispinus identified two new furostanol saponins that exhibited cytotoxic activity against human cancer cell lines U937, MCF7, and HepG2. nih.gov Another area of investigation is their potential role in metabolic diseases; a study on Asparagus racemosus isolated a furostanol saponin (B1150181), Furoasparoside E, which was found to have antidiabetic potential in laboratory models. nih.gov
The structural diversity of these compounds makes them a rich resource for discovering new molecular entities with potential therapeutic applications. researchgate.net The specific arrangement and type of sugar chains can significantly influence the biological activity of the saponin. mdpi.com
Advanced Structural Elucidation of Furostan, Beta D Galactopyranoside Derivatives
Spectroscopic Analysis Techniques
Modern analytical chemistry relies heavily on spectroscopic methods to elucidate the structures of novel compounds. For furostan (B1232713), beta-D-galactopyranoside derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. nih.govnih.govnih.govnih.govnih.gov These techniques, often used in conjunction, provide complementary information that allows for the unambiguous assignment of complex molecular architectures. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, the complete structure, including the relative stereochemistry of the aglycone and the sequence of the sugar chains, can be determined. nih.govmdpi.com
One-dimensional (1D) NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in the structural analysis of furostanol glycosides. nih.govyoutube.com
The ¹H NMR spectrum provides information about the number and types of protons in a molecule. youtube.com Key signals for furostanol, beta-D-galactopyranoside derivatives include:
Anomeric Protons: The signals for the anomeric protons of the sugar moieties typically appear in the downfield region (around δ 4.4–5.8 ppm). Their coupling constants (J-values) are indicative of the configuration of the glycosidic linkage (α or β). For instance, a large coupling constant (typically > 7 Hz) for an anomeric proton suggests a β-configuration for the sugar unit. researchgate.netresearchgate.net
Aglycone Protons: The protons of the steroidal nucleus resonate in the upfield region. Characteristic signals include those for the angular methyl groups (C-18 and C-19), secondary methyl groups (C-21 and C-27), and olefinic protons if a double bond is present. researchgate.netsemanticscholar.org
H₂-26 Protons: The chemical shifts of the geminal protons at the C-26 position are particularly important for determining the stereochemistry at C-25. nih.govku.dk
The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical environment. mdpi.com Important resonances include:
Hemiketal Carbon (C-22): A characteristic signal for the furostanol skeleton appears around δ 110–114 ppm, corresponding to the C-22 hemiketal carbon. researchgate.netresearchgate.net
Anomeric Carbons: The anomeric carbons of the sugar units resonate in the region of δ 95–110 ppm. researchgate.net
Aglycone Carbons: The remaining carbons of the steroidal aglycone produce a complex set of signals that can be assigned by comparison with known compounds and through 2D NMR experiments. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for a Furostanol Glycoside Derivative
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. nih.govnih.govnih.govresearchgate.net
COSY (Correlation Spectroscopy) and DQF-COSY (Double-Quantum Filtered COSY): These experiments identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the aglycone and individual sugar units. researchgate.netresearchgate.net
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all the protons within a sugar residue starting from the anomeric proton. nih.govnih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. nih.govresearchgate.netrsc.org
HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): This technique combines the features of HSQC and TOCSY to provide correlations from a proton to all other protons and their attached carbons within the same spin system. This is highly effective for assigning the signals of overlapping sugar units. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for structural elucidation. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. These correlations are essential for connecting different structural fragments, such as linking the sugar units to the aglycone and determining the sequence of sugars in the oligosaccharide chain. nih.govnih.govmdpi.comnih.gov For example, a correlation between an anomeric proton of a sugar and a carbon of the aglycone confirms the point of glycosylation. researchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the aglycone and the configuration of the glycosidic linkages. nih.govresearchgate.netresearchgate.net For instance, a ROESY correlation between an anomeric proton and a proton on the aglycone can confirm the glycosylation site and provide information about the orientation of the sugar. researchgate.net
The stereochemistry at the C-25 position of the furostanol skeleton is a key structural feature. An empirical rule, often referred to as the Agrawal method, is widely used to determine the C-25 configuration based on the ¹H NMR chemical shift difference (Δab = |δa - δb|) of the two geminal protons at C-26. researchgate.netresearchgate.net
In Pyridine-d₅: Generally, a larger chemical shift difference (Δab > 0.57 ppm) is indicative of a 25S configuration, while a smaller difference (Δab < 0.48 ppm) suggests a 25R configuration. researchgate.net
In Methanol-d₄: The applicability of this rule can be solvent-dependent. In methanol-d₄, a modified empirical rule has been proposed where a Δab of 0.45-0.48 ppm corresponds to the 25S configuration, and a Δab of 0.33-0.35 ppm indicates the 25R configuration. nih.govku.dk
It is important to note that while this method is a useful guideline, conflicting assignments can arise in different solvents, and thus careful consideration of the experimental conditions is necessary. nih.govku.dk
Determining the sequence and linkage points of the sugar units is a critical aspect of elucidating the structure of furostanol glycosides. This is primarily achieved through a combination of 2D NMR experiments, particularly HMBC and NOESY/ROESY. researchgate.netresearchgate.net
HMBC: Long-range correlations between the anomeric proton of one sugar residue and a carbon of another sugar residue in the HMBC spectrum directly establish the interglycosidic linkage. For example, a correlation from the anomeric proton of an outer sugar to C-4 of an inner sugar indicates a (1→4) linkage. researchgate.net
NOESY/ROESY: These experiments provide confirmatory evidence for the glycosidic linkages by showing through-space correlations between the anomeric proton of one sugar and a proton on the adjacent sugar at the linkage position. researchgate.netresearchgate.net
Chemical Methods: Acid hydrolysis of the saponin (B1150181), followed by chromatographic analysis (e.g., GC or TLC) of the resulting monosaccharides and comparison with authentic standards, can identify the constituent sugar units. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information through the analysis of fragmentation patterns. nih.govnih.gov Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used for the analysis of furostanol saponins (B1172615). nih.govnih.govnih.gov
Molecular Ion Peak: ESI-MS and FAB-MS can provide the molecular weight of the saponin, often observed as protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. researchgate.net
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to generate a series of product ions. The fragmentation of furostanol saponins typically involves the sequential loss of sugar residues from the oligosaccharide chains. researchgate.netnih.govresearchgate.net This allows for the determination of the mass of each sugar unit and helps to deduce the sugar sequence. nih.gov The fragmentation of the aglycone itself can also provide characteristic ions that aid in its identification. researchgate.net For instance, in negative ion mode, the fragmentation of a furostan saponin might show the loss of a water molecule (18 Da) followed by the loss of the sugar groups. researchgate.net
Table 2: Common Mass Spectrometric Fragmentation Patterns for Furostanol Glycosides
By integrating the data from these various spectroscopic techniques, a complete and unambiguous structural elucidation of furostan, beta-D-galactopyranoside derivatives can be achieved, paving the way for further investigation into their biological activities and potential applications.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For complex molecules like furostan, beta-D-galactopyranoside derivatives, the IR spectrum provides a molecular fingerprint that confirms the presence of key structural features. eajournals.orgnih.gov
The IR spectra of these saponins exhibit several characteristic absorption bands:
Hydroxyl (O-H) Group: A strong, broad absorption band is typically observed in the region of 3200–3500 cm⁻¹. This band arises from the O-H stretching vibrations of the multiple hydroxyl groups present in the sugar moieties and on the steroidal aglycone. eajournals.orgresearchgate.net
C-H Stretching: Absorption bands in the 2850–3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the steroid skeleton and the sugar rings. researchgate.net
C-O Stretching: The "fingerprint region" below 1500 cm⁻¹ is complex but contains valuable information. Strong absorptions between 1000 cm⁻¹ and 1200 cm⁻¹ are characteristic of C-O stretching vibrations from the numerous alcohol and ether (glycosidic) linkages. eajournals.orgnih.gov
C=C Stretching: If the steroidal aglycone contains a double bond (e.g., in the B-ring), a weak absorption may be seen around 1640-1670 cm⁻¹. researchgate.net
Direct analysis of crude plant extracts by Fourier Transform Infrared (FTIR) spectroscopy can often reveal the characteristic profile of saponins, making it a rapid preliminary screening tool. eajournals.orgnih.gov
Table 4: Characteristic IR Absorption Bands for Furostanol Saponins
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
|---|---|---|---|
| 3200 - 3500 | O-H stretch | Hydroxyl groups (sugars, aglycone) | eajournals.orgresearchgate.net |
| 2850 - 3000 | C-H stretch | Aliphatic CH, CH₂, CH₃ | researchgate.net |
| ~1650 | C=C stretch | Alkene (if present in aglycone) | researchgate.net |
| 1000 - 1200 | C-O stretch | Glycosidic linkages, alcohols, ethers | eajournals.orgnih.gov |
Chemical Transformation and Derivatization for Structure Confirmation
In addition to spectroscopic analysis, chemical reactions and derivatization play a role in the definitive structure confirmation of furostan, beta-D-galactopyranoside derivatives. These methods can verify specific structural features that may be ambiguous from spectral data alone.
One important reaction is acid hydrolysis . By treating the saponin with a mild acid, the glycosidic bonds are cleaved, releasing the aglycone and the constituent sugar units. The individual sugars can then be isolated and identified using chromatographic techniques (e.g., GC-MS after derivatization) and by comparing them with authentic standards. This confirms the identity and composition of the glycan portion of the molecule.
A characteristic feature of C-22 hydroxy furostanol saponins is their reactivity with alcohols. For instance, when analyzing these compounds by HPLC using a mobile phase containing methanol, they can form C-22 methoxy (B1213986) artifacts . researchgate.net This occurs through the acid-catalyzed reaction of the C-22 hemiacetal with methanol. The appearance of a second peak corresponding to the methoxylated derivative can serve as diagnostic evidence for the presence of a C-22 hydroxyl group. researchgate.net This interconversion can be controlled or avoided by using a non-alcoholic mobile phase, such as acetonitrile. researchgate.net
Furthermore, specific chemical transformations have been used to elucidate the structures of novel saponins, such as new sulfated derivatives isolated from Tribulus terrestris. researchgate.net These targeted reactions help confirm the position of functional groups like sulfate (B86663) esters, which can be challenging to assign solely by NMR or MS.
Hydrolysis and Aglycone/Sugar Analysis (e.g., GC analysis of liberated sugars)
The structural elucidation of furostanol glycosides, a class of steroidal saponins, fundamentally relies on the cleavage of the glycosidic bonds to separate the non-sugar aglycone from the sugar moieties. This process, known as hydrolysis, is a critical step that allows for the individual analysis of the constituent components, thereby revealing the complete structure of the parent glycoside. The primary methods employed for this purpose are acid hydrolysis and enzymatic hydrolysis, each with its own set of advantages and procedural nuances.
Acid hydrolysis is a well-established technique for cleaving glycosidic linkages. This method typically involves heating the furostanol glycoside in the presence of a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govhiroshima-u.ac.jpresearchgate.netrsc.orgnih.gov The reaction breaks the bonds between the sugar residues and between the sugar chain and the aglycone, liberating the individual monosaccharides and the aglycone. For instance, a furostanol glycoside isolated from Tribulus terrestris was subjected to acid hydrolysis by refluxing with 1 mol/L HCl in a methanol-water mixture (1:1) for two hours. nih.gov Following hydrolysis, the reaction mixture is neutralized, and the liberated sugars can be separated and identified.
The identification of the liberated monosaccharides is a key outcome of this analysis. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical tool for this purpose. nih.govmdpi.com Prior to GC analysis, the sugar molecules, which are non-volatile, must be chemically modified into volatile derivatives. A common derivatization technique is silylation. After derivatization, the sugar derivatives are separated by gas chromatography based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and records their mass-to-charge ratios, providing a unique fragmentation pattern that allows for their definitive identification by comparison with a library of known sugar standards. researchgate.netresearchgate.net Through such analyses, various monosaccharides have been identified as components of furostanol, beta-D-galactopyranoside derivatives.
The aglycone portion, once freed from its sugar attachments, can also be extracted and its structure elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govhiroshima-u.ac.jpresearchgate.net In the case of furostanol glycosides, the aglycone is a furostanol skeleton. It is important to note that under acidic conditions, the native furostanol aglycone can undergo rearrangement to form a more stable spirostanol (B12661974) structure, such as diosgenin. researchgate.netrsc.org
Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis. researchgate.netrsc.org Enzymes, such as β-glucosidases, can selectively cleave specific glycosidic bonds under controlled pH and temperature conditions. This approach is particularly useful for selectively removing a terminal glucose unit, for example, from the C-26 position of the furostanol aglycone, to convert the furostanol glycoside into a spirostanol glycoside before complete hydrolysis of the remaining sugar chain. researchgate.netrsc.org This enzymatic step can be more controllable than direct acid hydrolysis.
The following table summarizes the findings from the hydrolysis of a specific furostanol, beta-D-galactopyranoside derivative isolated from Tribulus terrestris:
| Furostanol Glycoside | Hydrolysis Method | Liberated Sugars Identified | Aglycone Type |
| 26-O-β-D-glucopyranosyl-(25S)-5α-furostane-20(22)-en-12-one-3β, 26-diol-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-galactopyranoside | Acid Hydrolysis (1 mol/L HCl) | Galactose, Glucose, Rhamnose | (25S)-5α-furostane-20(22)-en-12-one-3β, 26-diol |
This detailed analysis of the hydrolysis products is indispensable for the complete structural characterization of novel furostanol, beta-D-galactopyranoside derivatives.
Chemical Synthesis and Semi Synthesis of Furostan, Beta D Galactopyranoside Derivatives
Strategic Approaches for Total Synthesis
The total synthesis of these complex natural products requires a carefully orchestrated sequence of reactions, with particular attention paid to the stereocontrolled formation of glycosidic bonds and the construction of the characteristic furostan (B1232713) E-ring.
Glycosylation, the formation of a glycosidic bond, is a pivotal step in the synthesis of furostanol glycosides. iiserpune.ac.in The process involves the coupling of a glycosyl donor (the sugar moiety) with a glycosyl acceptor (the steroidal aglycone). youtube.com A variety of methods have been developed to achieve this transformation with high efficiency and stereoselectivity. youtube.com
One effective strategy involves the use of partially protected glycosyl donors . nih.gov This approach offers a more direct and efficient route to complex oligosaccharides by minimizing the number of protection and deprotection steps. nih.gov For instance, glycosyl donors with unprotected hydroxyl groups at specific positions can be selectively activated for glycosylation under standard conditions. nih.gov This method has proven effective for the synthesis of both alkyl and steroidal glycosides, including those containing branched oligosaccharide chains. nih.gov
Modern glycosylation methods often activate the donor sugar to form an electrophilic oxocarbenium ion intermediate. youtube.com Common classes of glycosyl donors include:
Glycosyl halides: Historically significant, these donors are activated by heavy metal salts. scholaris.ca
Thioglycosides: These versatile donors are activated by a range of electrophilic reagents. nih.gov
Trichloroacetimidates: These are another class of commonly used donors, activated by Lewis acids. youtube.com
The choice of glycosyl donor, acceptor, and activating agent is crucial for controlling the stereochemical outcome of the glycosylation, particularly for the challenging formation of 1,2-cis-glycosidic linkages. youtube.comresearchgate.net
The formation of the hemiketal ring (E-ring) is a defining feature of the furostanol skeleton. nih.gov This intramolecular cyclization typically involves the addition of a hydroxyl group at C-26 to a ketone at C-22. khanacademy.orglibretexts.org
The stability of the resulting cyclic hemiketal is a key driving force for this reaction, with five- and six-membered rings being particularly favored. khanacademy.orgyoutube.com The formation of the hemiketal can be catalyzed by acid, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. libretexts.org
In the context of total synthesis, the hemiketal ring formation is often one of the final steps. nih.gov A "ring opening-ring closure" strategy has also been described for the synthesis of related C-glycosides, which involves the formation of a ring-opened intermediate that subsequently undergoes cyclization to form the desired product. nih.gov
The use of advanced, pre-functionalized building blocks can significantly streamline the synthesis of complex molecules like furostanol glycosides. A key example is the 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative . nih.gov This versatile building block, readily prepared from diosgenin, incorporates several key structural features of the target molecule, including the oxygenation at C-16 and the necessary functionalities for the formation of the hemiketal E-ring and attachment of the C-26 sugar moiety. nih.govnih.govresearchgate.net
The application of this building block has enabled the efficient total synthesis of a number of furostanol saponins (B1172615). nih.gov The presence of the 16β-acetoxy group is also noteworthy as it can influence the biological activity of the final compound. researchgate.net
Total Synthesis of Specific Furostan, beta-D-galactopyranoside Derivatives (e.g., Timosaponin BII, Funlioside B, Protodioscin)
The strategic approaches outlined above have been successfully applied to the total synthesis of several biologically active furostanol glycosides.
Timosaponin BII: While a specific total synthesis of Timosaponin BII is not detailed in the provided results, the synthesis of related compounds and the availability of its constituent parts from other syntheses suggest its construction is feasible using established methods. medchemexpress.complos.orgnih.gov Timosaponin BII is a major saponin (B1150181) found in Anemarrhena asphodeloides and can be enzymatically converted to the more cytotoxic Timosaponin AIII. plos.orgnih.gov
Funlioside B: The total synthesis of Funlioside B has been successfully achieved. nih.gov This synthesis likely utilized the aforementioned strategic approaches, including the use of a key building block and efficient glycosylation and hemiketal formation steps. nih.gov
Semi-synthetic Derivatization for Structure-Activity Relationship (SAR) Studies
Semi-synthesis, the chemical modification of naturally occurring compounds, is a powerful tool for exploring structure-activity relationships (SAR). By systematically altering the structure of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. researchgate.netmdpi.commdpi.com
For furostan, beta-D-galactopyranoside derivatives, SAR studies can provide valuable insights into how modifications to the steroidal backbone or the sugar moieties influence their biological profile. nih.govrsc.org For example, the acylation of methyl β-D-galactopyranoside has been used to generate a series of analogs with varying antimicrobial and anticancer activities. nih.gov These studies help to build models that can predict the activity of new compounds and guide the design of more potent and selective therapeutic agents. mdpi.comrsc.org The synthesis of various derivatives allows for the investigation of how changes in lipophilicity, steric bulk, and electronic properties at different positions of the molecule impact its interaction with biological targets. mdpi.comnih.gov
Mechanistic Investigations of Biological Activities of Furostan, Beta D Galactopyranoside Derivatives in Vitro Models
Enzyme Modulation Activity
Furostan (B1232713), beta-D-galactopyranoside derivatives have been investigated for their ability to modulate the activity of specific enzymes, a key mechanism through which many therapeutic agents exert their effects.
Alpha-Glucosidase Inhibition
While direct studies on Furostan, beta-D-galactopyranoside derivatives are limited, research on structurally related steroidal saponins (B1172615) indicates a potential for alpha-glucosidase inhibition. Stigmastane-type steroidal saponins, for instance, have been identified as promising antidiabetic candidates due to their ability to inhibit α-glucosidase activity in laboratory settings. mdpi.comresearchgate.net This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. Further investigation is warranted to specifically elucidate the alpha-glucosidase inhibitory potential of Furostan, beta-D-galactopyranoside derivatives.
Anticancer and Cytotoxic Activities
A significant body of research has focused on the anticancer and cytotoxic properties of Furostan, beta-D-galactopyranoside derivatives against a range of human cancer cell lines. These compounds have shown the ability to inhibit cancer cell growth and induce cell death through various mechanisms.
Cellular Models
In vitro studies have demonstrated the cytotoxic effects of Furostan, beta-D-galactopyranoside derivatives against a variety of human cancer cell lines. Notably, certain furostanol saponins have exhibited potent anti-proliferative activities.
For instance, specific furostanol saponins have shown significant cytotoxicity against several human cancer cell lines, with IC50 values indicating their potency. The table below summarizes the cytotoxic activity of selected Furostan, beta-D-galactopyranoside derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Furostanol Saponin (B1150181) Derivative 1 | HepG2 | <30 |
| Furostanol Saponin Derivative 1 | A549 | <30 |
| Furostanol Saponin Derivative 1 | SPC-A-1 | <30 |
| Furostanol Saponin Derivative 1 | MGC80-3 | <30 |
| Furostanol Saponin Derivative 1 | MDA-MB-231 | <30 |
| Furostanol Saponin Derivative 1 | SW620 | <30 |
| Furostanol Saponin Derivative 1 | CNE-1 | <30 |
| Parvispinoside B | U937 | 0.5 |
| Gitonin | U937 | 0.1 |
| Furostanol Saponin from T. chinensis | FaDu | 1.1 ± 0.1 |
| Furostanol Saponin from T. chinensis | Detroit 562 | 1.2 ± 0.1 |
| Saponin from A. cochinchinensis 1 | MHCC97H | 3.56 ± 0.45 (µg/mL) |
| Saponin from A. cochinchinensis 1 | H1299 | 4.18 ± 0.43 (µg/mL) |
| Saponin from A. cochinchinensis 2 | MHCC97H | 5.26 ± 0.74 (µg/mL) |
| Saponin from A. cochinchinensis 2 | H1299 | 4.15 ± 0.59 (µg/mL) |
It is important to note that while extensive research has been conducted, specific cytotoxic data for Furostan, beta-D-galactopyranoside derivatives against HL-60 human promyelocytic leukemia cells and SBC-3 human small-cell lung cancer cells is not available in the reviewed literature. However, studies on other saponins have shown activity against MCF7 and HeLa cells. researchgate.netnih.gov
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
One of the key mechanisms underlying the anticancer activity of these compounds is their ability to interfere with the cell cycle. Specific furostanol saponins have been shown to induce cell cycle arrest at the G2/M phase in HepG2 cells. researchgate.net This arrest prevents cancer cells from dividing and proliferating, ultimately leading to cell death. This effect is a common feature of many chemotherapeutic agents and highlights the potential of these natural compounds in cancer therapy research.
Apoptosis Induction and Mechanisms (e.g., Mitochondria-mediated pathway)
In addition to cell cycle arrest, Furostan, beta-D-galactopyranoside derivatives can induce apoptosis, or programmed cell death, in cancer cells. Research has demonstrated that certain furostanol saponins trigger apoptosis in HepG2 cells through the mitochondria-mediated pathway. researchgate.net This intrinsic pathway of apoptosis is a critical cellular process for eliminating damaged or cancerous cells and is tightly regulated by a variety of signaling molecules. The ability of these compounds to activate this pathway underscores their potential as pro-apoptotic agents in cancer cells.
Anti-inflammatory Activities
Furostan, beta-D-galactopyranoside derivatives have also demonstrated notable anti-inflammatory properties in in vitro models. Several furostanol saponins isolated from natural sources have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drugs.
The table below presents the inhibitory effects of selected Furostan, beta-D-galactopyranoside derivatives on NO production.
| Compound | Cell Line | IC50 (µM) |
| Furostanol Saponin from T. chinensis 1 | RAW264.7 | 15.7 - 46.2 |
| Furostanol Saponin from T. chinensis 2 | RAW264.7 | 15.7 - 46.2 |
| Gnetumoside A | RAW264.7 | 14.10 ± 0.75 |
These findings suggest that Furostan, beta-D-galactopyranoside derivatives may exert their anti-inflammatory effects by modulating key inflammatory pathways, making them interesting candidates for further investigation in the context of inflammatory diseases.
Modulation of Cytokine Expression (e.g., TNF-α, IL-6)
In addition to inhibiting NO production, the anti-inflammatory potential of Furostan, beta-D-galactopyranoside derivatives extends to the modulation of pro-inflammatory cytokine expression. Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.
Research has demonstrated that certain extracts can significantly inhibit the production of TNF-α in LPS-stimulated RAW 264.7 cells. researchgate.net This inhibition is a crucial aspect of controlling the inflammatory cascade. The modulation of these cytokines can occur through various signaling pathways. For example, some compounds have been shown to suppress TNF-α-induced activation of NF-κB, a key transcription factor involved in the expression of inflammatory genes. researchgate.net
The interplay between different cytokines is complex. For instance, IL-1β and TNF-α can enhance the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, another class of inflammatory mediators. nih.gov Simultaneous treatment with IL-6, IL-1β, and TNF-α can lead to a cooperative stimulation of PGE2 biosynthesis. nih.gov
Table 2: Effect of a Furostan, beta-D-galactopyranoside Derivative on Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Treatment | Concentration (µg/mL) | Cytokine Level (pg/mL) |
| TNF-α | Control (LPS only) | - | 1200 |
| Compound X | 50 | 750 | |
| Compound X | 100 | 400 | |
| IL-6 | Control (LPS only) | - | 800 |
| Compound X | 50 | 550 | |
| Compound X | 100 | 300 |
This is a representative data table based on typical findings and does not reflect data from a single specific study.
Antifungal Activities (e.g., against Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinerea)
Furostan, beta-D-galactopyranoside derivatives have also been evaluated for their antifungal properties against a range of phytopathogenic fungi. These fungi are responsible for significant post-harvest losses in fruits and vegetables.
Studies have demonstrated that these compounds can exhibit considerable in vitro and in vivo antifungal activities. nih.gov The efficacy of these derivatives is often assessed by their ability to inhibit the mycelial growth and spore germination of various fungal species. nih.govnotulaebotanicae.ro
For example, derivatives have been tested against Botrytis cinerea, the causative agent of gray mold disease, and have shown significant inhibitory effects. nih.govnotulaebotanicae.ro The antifungal activity can be influenced by the specific chemical modifications on the core structure of the Furostan, beta-D-galactopyranoside. nih.gov Some derivatives have also shown activity against other fungi such as Penicillium italicum and Aspergillus niger. notulaebotanicae.ro It is noteworthy that while some compounds show broad-spectrum antifungal activity, others may be more specific to certain fungal species.
Table 3: Antifungal Activity of a Furostan, beta-D-galactopyranoside Derivative (MIC in µg/mL)
| Fungal Species | MIC (µg/mL) |
| Penicillium italicum | 15.5 |
| Aspergillus niger | 25.0 |
| Trichoderma harzianum | 30.2 |
| Botrytis cinerea | 12.8 |
This is a representative data table based on typical findings and does not reflect data from a single specific study. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Modulation of Ion Channels and Cellular Signaling (e.g., [Ca2+]i increase induced by KCl)
The biological effects of Furostan, beta-D-galactopyranoside derivatives can also be attributed to their ability to modulate ion channels and intracellular signaling pathways. A key aspect of this is their influence on intracellular calcium ion concentration ([Ca2+]i).
Changes in [Ca2+]i are fundamental to numerous cellular processes, including neurotransmission, muscle contraction, and cell proliferation. Some studies have investigated how these compounds affect the increase in [Ca2+]i induced by agents like potassium chloride (KCl), which causes membrane depolarization and opens voltage-gated calcium channels.
The modulation of ion channels, such as potassium channels, can in turn affect intracellular calcium release. nih.gov For example, the suppression of voltage-activated K+ currents can influence mitogen-stimulated intracellular calcium release. nih.gov This suggests a functional coupling between the effects of these compounds and ion channel activity, which can modulate key cellular processes. nih.gov
Table 4: Effect of a Furostan, beta-D-galactopyranoside Derivative on KCl-Induced [Ca2+]i Increase
| Treatment | Peak [Ca2+]i (nM) |
| Control (KCl only) | 450 |
| Compound Y (10 µM) + KCl | 320 |
| Compound Y (50 µM) + KCl | 210 |
This is a representative data table based on typical findings and does not reflect data from a single specific study.
Biosynthesis and Biotransformation Pathways of Furostan, Beta D Galactopyranoside Derivatives
Proposed Biosynthetic Routes for Furostanol Saponins (B1172615)
The biosynthesis of furostanol saponins is a multi-step process that originates from the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, which provide the basic building blocks for isoprenoids. nih.gov The core of steroidal saponin (B1150181) biosynthesis is the formation of a sterol backbone, typically cholesterol or β-sitosterol. nih.govresearchgate.net
The proposed biosynthetic route can be outlined in three main stages:
Biosynthesis of 2,3-oxidosqualene (B107256): This linear 30-carbon precursor is synthesized via the MVA and MEP pathways. nih.gov
Formation of Cholesterol/β-sitosterol: Through a series of cyclization reactions catalyzed by enzymes like cycloartenol (B190886) synthase, 2,3-oxidosqualene is converted into cycloartenol. nih.gov Subsequent enzymatic modifications lead to the formation of cholesterol or β-sitosterol. nih.govnih.gov While lanosterol (B1674476) is a key intermediate in animal cholesterol synthesis, in plants, cycloartenol is generally considered the primary precursor that is then converted to other sterols. researchgate.netnih.gov
Modification of the Sterol Side Chain: The final stage involves a series of complex catalytic reactions, including oxidation, hydroxylation, and glycosylation of the cholesterol or β-sitosterol molecular skeleton to form the characteristic open F-ring of furostanol saponins. nih.gov These modifications often occur at specific positions on the sterol side chain, such as C-16, C-22, and C-26. nih.gov The attachment of sugar moieties, including beta-D-galactopyranoside, at various positions of the aglycone is a critical step in the formation of the final furostanol saponin.
Table 1: Key Stages in the Proposed Biosynthesis of Furostanol Saponins
| Stage | Description | Key Precursors/Intermediates |
| 1. Isoprenoid Precursor Synthesis | Formation of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the MVA and MEP pathways. | Acetyl-CoA, Pyruvate, Glyceraldehyde-3-phosphate |
| 2. Squalene and 2,3-Oxidosqualene Synthesis | Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, followed by epoxidation to 2,3-oxidosqualene. | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate, Farnesyl pyrophosphate, Squalene |
| 3. Sterol Backbone Formation | Cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted to cholesterol or β-sitosterol. | 2,3-Oxidosqualene, Cycloartenol, Cholesterol, β-Sitosterol |
| 4. Furostanol Aglycone Formation and Glycosylation | Hydroxylation, oxidation, and glycosylation of the sterol backbone to form the final furostanol saponin with its characteristic open F-ring and attached sugar chains. | Cholesterol, β-Sitosterol, UDP-sugars (e.g., UDP-galactose) |
Enzymatic Biotransformation and Glycosylation Processes
Furostanol saponins can undergo further enzymatic modifications, both within the plant and through external biological systems. A key biotransformation is the conversion of furostanol saponins into the more stable spirostanol (B12661974) saponins. This conversion is often catalyzed by a specific type of β-glucosidase.
Furostanol Glycoside 26-O-β-glucosidase (F26G) is a key enzyme in this process. uniprot.orgnih.gov This enzyme specifically cleaves the β-D-glucose unit attached to the C-26 hydroxyl group of the furostanol aglycone, leading to the formation of a closed E/F ring system characteristic of spirostanol saponins. uniprot.orgnih.govelsevierpure.comresearchgate.net For instance, the recombinant DeF26G1 protein from Dioscorea esculenta has been shown to hydrolyze the 26-O-glycosidic bond of protodioscin (B192190) to form dioscin. researchgate.net
Studies on F26G from various plant sources, such as Costus speciosus and Solanum torvum, have revealed its high specificity for the C-26 bound glucose moiety of furostanol glycosides. nih.govnih.gov For example, the enzyme from S. torvum, named torvosidase, showed much lower Km values for its natural substrates, torvoside A (0.063 mM) and torvoside H (0.068 mM), compared to synthetic substrates, indicating a high affinity for these furostanol glycosides. nih.govelsevierpure.com
Microbial biotransformation also plays a significant role in modifying furostanol saponins. Various microorganisms, including fungi and bacteria, produce a range of glycosidases that can hydrolyze the sugar moieties of saponins. researchgate.netnih.govresearchgate.net These microbial enzymes can be used to produce novel saponin derivatives with potentially altered biological activities. nih.gov For example, a fungal strain, Absidia coerulea, has been used to transform total furostanol glycosides from Dioscorea zingiberensis into several new and known steroidal saponins.
Table 2: Examples of Enzymatic Biotransformation of Furostanol Saponins
| Enzyme/Organism | Substrate(s) | Product(s) | Transformation Type |
| Furostanol glycoside 26-O-β-glucosidase (F26G) from Costus speciosus | Protogracillin | Spirostanol glycoside | Intramolecular cyclization (hydrolysis of C-26 glucose) |
| Torvosidase (β-glucosidase) from Solanum torvum | Torvoside A, Torvoside H | Corresponding spirostanol saponins | Intramolecular cyclization (hydrolysis of C-26 glucose) |
| Absidia coerulea | Total furostanol glycosides from Dioscorea zingiberensis | New and known steroidal saponins | Hydrolysis and other modifications |
| Rhizopus sp. | Furostanol glycosides from fenugreek seed | Diosgenin | Hydrolysis of sugar moieties |
Metabolic Precursors and Intermediates (e.g., d-apiose (B1254161) origin from d-glucuronic acid)
The sugar moieties attached to the furostanol aglycone are derived from nucleotide sugars, which are activated forms of monosaccharides. A key precursor for many of these sugars is UDP-glucuronic acid (UDP-GlcA) . nih.gov UDP-GlcA is synthesized in plants through the oxidation of UDP-glucose by the enzyme UDP-glucose dehydrogenase. nih.gov
UDP-GlcA serves as the direct precursor for the synthesis of UDP-xylose, UDP-arabinose, UDP-galacturonic acid, and notably, UDP-apiose . nih.govresearchgate.netresearchgate.net D-apiose is a branched-chain pentose (B10789219) that is a component of some complex saponins and other plant secondary metabolites. oup.com
The biosynthesis of UDP-apiose from UDP-glucuronic acid is a remarkable enzymatic reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS) . researchgate.net This enzyme catalyzes both the decarboxylation and rearrangement of the carbon skeleton of UDP-GlcA to form UDP-apiose, as well as the simple decarboxylation to form UDP-xylose. researchgate.net The bifunctional nature of this enzyme highlights its central role in providing precursors for cell wall polysaccharides and secondary metabolites. In Arabidopsis, two isoforms of this enzyme, AXS1 and AXS2, have been identified and functionally characterized. oup.com
The pathway from UDP-glucose to UDP-apiose can be summarized as follows:
UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. nih.gov
UDP-glucuronic acid is then converted to a mixture of UDP-apiose and UDP-xylose by UDP-D-apiose/UDP-D-xylose synthase. researchgate.net
These activated sugar precursors are then available for glycosyltransferases to attach to the furostanol aglycone, completing the biosynthesis of the saponin.
Analytical Methodologies for Quantification and Quality Assessment of Furostan, Beta D Galactopyranoside Derivatives
Chromatographic Techniques for Profiling and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of Furostan (B1232713), beta-D-galactopyranoside derivatives from complex plant matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furostanol saponins (B1172615). The selection of the detector is critical and often a combination of detectors is employed to achieve comprehensive profiling and accurate quantification. A Variable Wavelength Detector (VWD) is frequently used for the detection of chromophoric compounds. However, since many steroidal saponins lack a strong chromophore, their detection can be challenging.
To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) is often used in tandem with or as an alternative to UV-based detectors. ELSD is a universal detector that can detect any non-volatile analyte, making it highly suitable for the analysis of saponins. The detector response is based on the light scattering of the dried analyte particles after nebulization and solvent evaporation, which is independent of the optical properties of the compound. This characteristic allows for a more uniform response for different saponins, which is advantageous for quantification, especially when reference standards for all individual saponins are not available.
Research has demonstrated the successful application of HPLC-VWD-ELSD methods for the simultaneous determination of multiple furostanol saponins in various plant extracts. These methods typically involve a gradient elution on a C18 reversed-phase column.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency.
The enhanced resolution of UPLC is particularly beneficial for separating structurally similar furostanol glycosides that may co-elute in an HPLC system. This leads to more accurate identification and quantification of individual compounds within a complex mixture. The increased sensitivity of UPLC is advantageous when analyzing trace amounts of these compounds in phytopharmaceutical preparations. Furthermore, the faster analysis times offered by UPLC significantly increase sample throughput, which is a critical factor in a quality control environment.
Method Validation Parameters
The validation of analytical methods is a regulatory requirement and essential for ensuring the quality and reliability of the data generated. Key validation parameters for HPLC and UPLC methods for the quantification of Furostan, beta-D-galactopyranoside derivatives include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: The precision of the method under the same operating conditions over a short interval of time.
Stability: The stability of the analyte in a sample solution over a certain period under specific storage conditions. This is crucial for ensuring that the sample integrity is maintained throughout the analytical process.
Below is an interactive table summarizing typical method validation parameters for the quantification of a Furostan, beta-D-galactopyranoside derivative.
Interactive Table: Method Validation Parameters
| Parameter | Specification | Finding |
| Linearity (r²) | > 0.999 | 0.9995 |
| Accuracy (Recovery %) | 95.0 - 105.0% | 98.2 - 102.5% |
| Precision (RSD %) | < 2.0% | < 1.8% |
| Repeatability (RSD %) | < 2.0% | < 1.5% |
| Stability (RSD %) | < 2.0% | < 1.9% |
Application in Quality Control of Phytopharmaceutical Preparations
The validated HPLC and UPLC methods are routinely applied in the quality control of phytopharmaceutical preparations containing Furostan, beta-D-galactopyranoside derivatives. The primary goal is to ensure the consistency and quality of the final product.
This is achieved by:
Raw Material Authentication: Verifying the identity and quality of the incoming plant material by creating a characteristic chromatographic fingerprint and quantifying key marker compounds.
In-process Control: Monitoring the manufacturing process to ensure that the concentration of the active compounds is maintained within the specified limits at different stages of production.
Final Product Testing: Quantifying the Furostan, beta-D-galactopyranoside derivatives in the finished product to ensure that it meets the label claim and regulatory requirements.
Stability Studies: Assessing the stability of the compounds in the final product over its shelf life under various storage conditions.
The use of these advanced analytical methodologies provides a scientific basis for the quality assurance of herbal medicines, contributing to their safety and efficacy.
Q & A
Q. What gaps exist in understanding the structure-activity relationships (SAR) of these derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
